![molecular formula C17H13FN4O3S2 B327919 N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE](/img/structure/B327919.png)
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The presence of the 1,3,4-thiadiazole ring, along with the fluorobenzyl and nitrobenzamide groups, contributes to its unique chemical and biological characteristics .
Métodos De Preparación
The synthesis of N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea . This intermediate is then cyclized with carbon disulfide and hydrazine hydrate to yield the 1,3,4-thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 4-nitrobenzoyl chloride to produce the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Aplicaciones Científicas De Investigación
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition leads to the disruption of key signaling pathways involved in cell proliferation and survival, resulting in the induction of apoptosis in cancer cells . Additionally, the compound’s ability to interact with bacterial and fungal enzymes contributes to its antimicrobial properties .
Comparación Con Compuestos Similares
N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound also exhibits anticancer activity but differs in its substitution pattern and biological targets.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This derivative has antifungal activity and a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H13FN4O3S2 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H13FN4O3S2/c18-14-4-2-1-3-12(14)9-26-10-15-20-21-17(27-15)19-16(23)11-5-7-13(8-6-11)22(24)25/h1-8H,9-10H2,(H,19,21,23) |
Clave InChI |
DHLNSDSXJCPLTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
SMILES canónico |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B327836.png)
![ethyl 2-[2-(2-bromoethoxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327837.png)
![4-[(2E)-2-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327840.png)
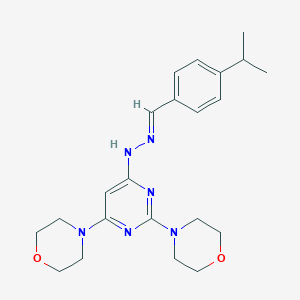
![4-[(4-Fluorobenzyl)oxy]benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B327842.png)
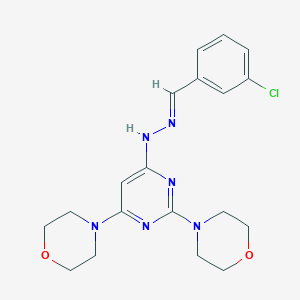
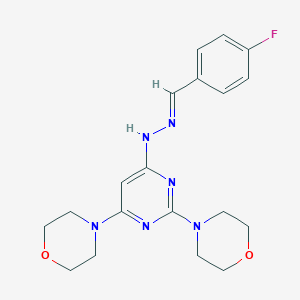
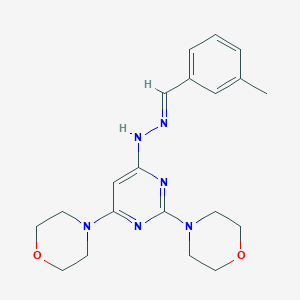
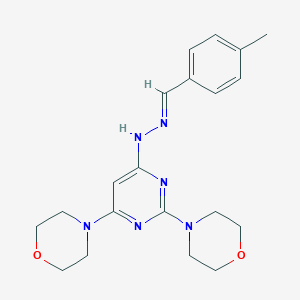
![4-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B327848.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B327850.png)
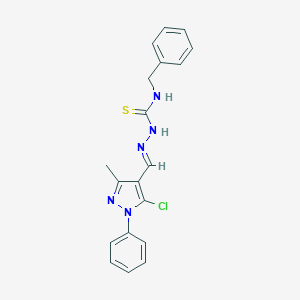
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B327856.png)
![2-ethyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327858.png)
